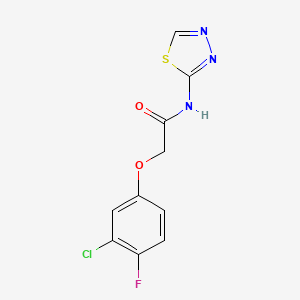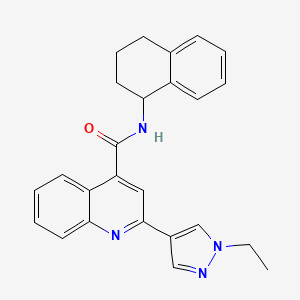![molecular formula C21H24FN3O3 B4745485 N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4745485.png)
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide
説明
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide, also known as F-18 FP-CIT, is a radiopharmaceutical agent used in the diagnosis of Parkinson's disease and other movement disorders. This compound is a dopamine transporter (DAT) ligand that binds to the DAT protein in the brain, allowing for the visualization of dopamine transporters using positron emission tomography (PET) imaging.
作用機序
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT binds to the DAT protein in the brain, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the DAT protein, N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT allows for the visualization of dopamine transporters using PET imaging. The amount of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT uptake in the brain is proportional to the number of dopamine transporters present, which is reduced in patients with Parkinson's disease.
Biochemical and Physiological Effects:
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT is a radiopharmaceutical agent that is rapidly cleared from the body after injection. The compound has no known pharmacological effects and does not alter the normal physiological function of the brain. N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT PET imaging is a non-invasive procedure that does not require sedation or anesthesia and is generally well-tolerated by patients.
実験室実験の利点と制限
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT PET imaging is a valuable tool in the diagnosis of Parkinson's disease and other movement disorders. The technique has high diagnostic accuracy and can differentiate Parkinson's disease from other movement disorders. However, N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT PET imaging is a relatively expensive procedure and is not widely available in all healthcare settings. Additionally, the interpretation of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT PET imaging requires specialized training and experience.
将来の方向性
There are several future directions for the use of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT in scientific research. One potential application is the use of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT PET imaging to monitor the progression of Parkinson's disease and other movement disorders. This could allow for earlier detection of disease progression and more effective treatment strategies. Another potential application is the use of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT PET imaging in the development of new treatments for Parkinson's disease and other movement disorders. By visualizing the dopamine transporters in the brain, researchers could gain a better understanding of the underlying mechanisms of these diseases and develop more targeted treatments. Finally, N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT PET imaging could be used in the development of new radiopharmaceutical agents for the diagnosis and treatment of other neurological disorders.
科学的研究の応用
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT is used in the diagnosis of Parkinson's disease and other movement disorders. PET imaging with N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT allows for the visualization of dopamine transporters in the brain, which are reduced in patients with Parkinson's disease. This imaging technique can also be used to differentiate Parkinson's disease from other movement disorders, such as essential tremor and multiple system atrophy. N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide FP-CIT PET imaging has been shown to have high diagnostic accuracy and is considered a valuable tool in the diagnosis of Parkinson's disease.
特性
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-28-17-6-4-5-16(15-17)21(27)23-10-9-20(26)25-13-11-24(12-14-25)19-8-3-2-7-18(19)22/h2-8,15H,9-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCCMHJHUYUTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4745413.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4745419.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4745434.png)
![N-[4-(aminosulfonyl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B4745436.png)
![ethyl 2-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4745452.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4745453.png)
![5-{[4-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4745464.png)
![N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide](/img/structure/B4745468.png)
![methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4745473.png)
![[1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4745479.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4745483.png)

![N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B4745492.png)